

# Application Note: Quantifying Cell Surface Thiols Using Texas Red-MTSEA in Flow Cytometry

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	<i>Texas Red-sulfonamidoethyl methanethiosulfonate</i>
CAS No.:	386229-76-1
Cat. No.:	B013912

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## Introduction

The landscape of cellular analysis is continually advancing, demanding precise tools to dissect complex biological processes. The abundance and redox state of cell surface thiols, primarily from cysteine residues in proteins, are critical indicators of the cellular microenvironment, protein conformation, and function. Alterations in cell surface thiol status have been implicated in various physiological and pathological processes, including immune responses, cell adhesion, and oxidative stress. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Texas Red-MTSEA for the quantitative analysis of cell surface thiols by flow cytometry. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring robust and reproducible results.

Texas Red-MTSEA (Methanethiosulfonate) is a thiol-reactive fluorescent probe that offers a specific and sensitive method for labeling free sulfhydryl groups on the outer leaflet of the plasma membrane. Its bright red fluorescence, with excitation and emission maxima at approximately 595 nm and 615 nm respectively, makes it well-suited for multicolor flow cytometry applications with minimal spectral overlap with commonly used green and blue

fluorophores.[1][2][3] The methanethiosulfonate reactive group forms a stable disulfide bond with free thiols, providing a covalent label for accurate quantification.[4][5]

This guide is designed to empower researchers to confidently integrate Texas Red-MTSEA into their workflow for studying cell surface thiol dynamics.

## Principle of the Assay

The fundamental principle of this application lies in the specific covalent labeling of reduced thiols (-SH) on the surface of living cells with the fluorescent probe, Texas Red-MTSEA. The methanethiosulfonate (MTS) moiety of the probe reacts specifically with the sulfhydryl group of cysteine residues, forming a stable disulfide bond. This reaction is highly specific for thiols under physiological pH conditions.

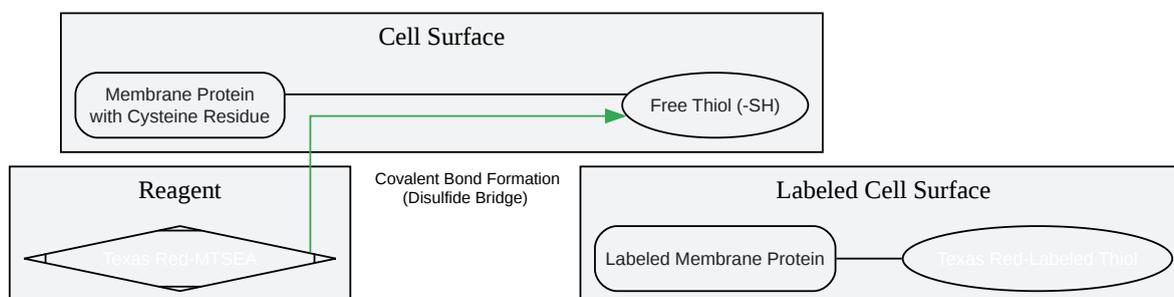
Because Texas Red-MTSEA is a charged molecule, it is cell-impermeable, ensuring that the labeling is restricted to the exofacial thiols of intact, viable cells.[6] The intensity of the red fluorescence emitted by the labeled cells is directly proportional to the number of accessible free thiols on their surface. This fluorescence can then be quantified on a single-cell basis using a flow cytometer.

## Experimental Workflow & Signaling Pathway

### Visualization

To provide a clear understanding of the labeling process and the subsequent analysis, the following diagrams illustrate the key steps involved.

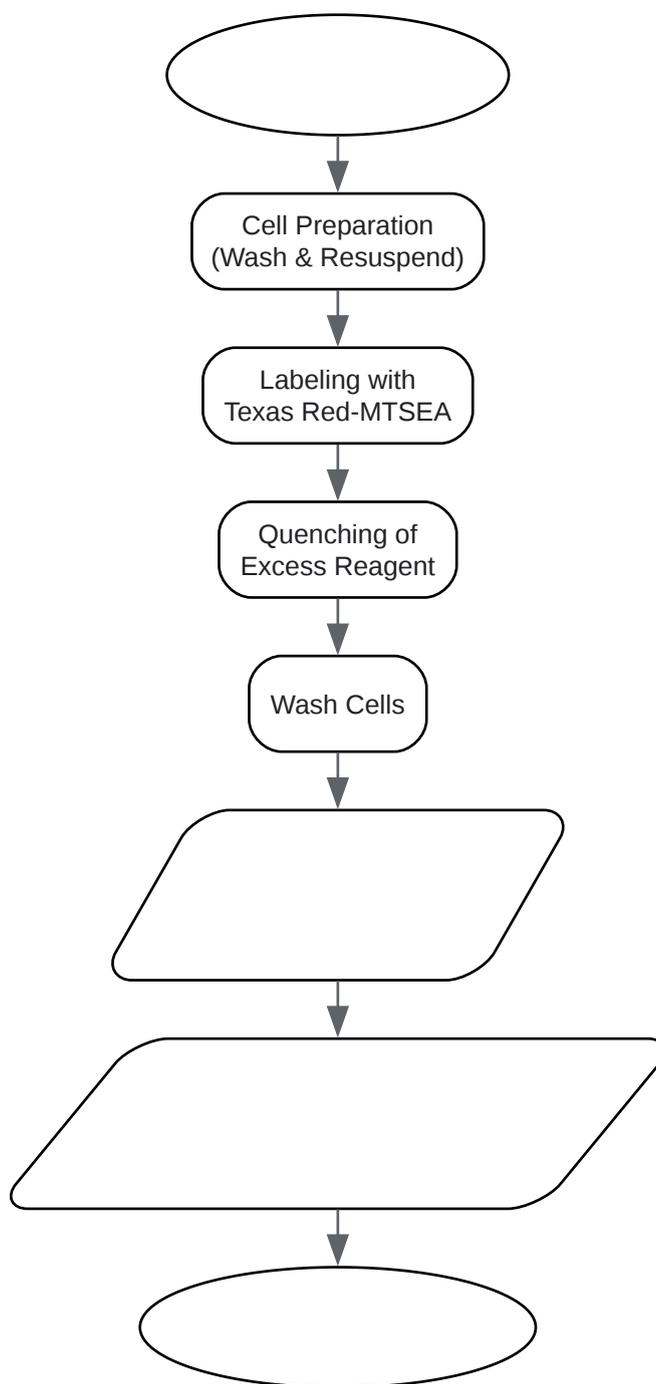
### Labeling Mechanism of Texas Red-MTSEA



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Caption: Covalent labeling of a cell surface thiol with Texas Red-MTSEA.

## Flow Cytometry Experimental Workflow



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Caption: Step-by-step workflow for Texas Red-MTSEA labeling and flow cytometry.

## Detailed Protocols

## Materials and Reagents

Reagent/Material	Recommended Supplier	Notes
Texas Red-MTSEA	Santa Cruz Biotechnology (CAS 386229-76-1) or equivalent	Store desiccated at -20°C, protected from light.
Anhydrous Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich or equivalent	For preparing the stock solution of Texas Red-MTSEA.
Phosphate-Buffered Saline (PBS), pH 7.2-7.4	Gibco or equivalent	Free of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.
Fetal Bovine Serum (FBS)	Gibco or equivalent	For cell culture and as a quenching agent.
Bovine Serum Albumin (BSA)	Sigma-Aldrich or equivalent	Can be used as an alternative quenching agent.
Cell Culture Medium (e.g., RPMI-1640, DMEM)	Gibco or equivalent	Appropriate for the cell type being studied.
Flow Cytometry Tubes	Falcon or equivalent	
Flow Cytometer	BD Biosciences, Beckman Coulter, or equivalent	Equipped with a laser for excitation of Texas Red (e.g., 561 nm or 594 nm).

## Protocol 1: Preparation of Reagents

- Texas Red-MTSEA Stock Solution (10 mM):
  - Allow the vial of Texas Red-MTSEA to equilibrate to room temperature before opening to prevent condensation.
  - Reconstitute the entire contents of the vial (e.g., 1 mg) in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For Texas Red-MTSEA with a molecular weight of 743.93 g/mol, dissolve 1 mg in 134.4 µL of DMSO.
  - Vortex briefly to ensure complete dissolution.

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
- Working Labeling Buffer (PBS, pH 7.2-7.4):
  - Use a sterile PBS solution with a pH between 7.2 and 7.4. The reactivity of MTSEA reagents is pH-dependent, with optimal labeling occurring in this range.
  - Crucially, ensure the buffer is free of any reducing agents, as these will react with the Texas Red-MTSEA and prevent cell labeling.
- Quenching Solution (PBS with 2% FBS or 1% BSA):
  - Prepare a solution of PBS containing either 2% (v/v) Fetal Bovine Serum or 1% (w/v) Bovine Serum Albumin. The free thiols present in the serum proteins will react with and quench any excess, unreacted Texas Red-MTSEA.

## Protocol 2: Staining of Live Cells with Texas Red-MTSEA

This protocol is optimized for a starting cell concentration of  $1 \times 10^6$  cells per sample.

- Cell Preparation:
  - Harvest cells and wash them twice with 1-2 mL of ice-cold PBS to remove any residual media components.
  - Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
  - Resuspend the cell pellet in 1 mL of ice-cold PBS.
  - Perform a cell count and viability assessment (e.g., using trypan blue exclusion). It is critical to have a highly viable cell population (>95%) as dead cells can non-specifically bind the dye.
- Labeling Reaction:
  - Dilute the 10 mM Texas Red-MTSEA stock solution in the Working Labeling Buffer (PBS) to the desired final concentration. A titration is highly recommended to determine the

optimal concentration for your cell type and experimental conditions (a starting range of 1-10  $\mu\text{M}$  is suggested).

- Add 100  $\mu\text{L}$  of the diluted Texas Red-MTSEA solution to  $1 \times 10^6$  cells in 100  $\mu\text{L}$  of PBS in a flow cytometry tube. The final volume will be 200  $\mu\text{L}$ .
- Incubate the cells for 15-30 minutes at room temperature, protected from light. Gentle agitation during incubation can enhance labeling consistency.
- Quenching:
  - To stop the labeling reaction, add 1 mL of ice-cold Quenching Solution (PBS with 2% FBS or 1% BSA) to each tube.
  - Incubate for 5-10 minutes on ice.
- Washing:
  - Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
  - Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
  - Repeat the wash step two more times to ensure complete removal of any unbound dye.
- Sample Acquisition:
  - After the final wash, resuspend the cells in 300-500  $\mu\text{L}$  of PBS.
  - Keep the samples on ice and protected from light until analysis on the flow cytometer.
  - Analyze the samples as soon as possible, preferably within 1-2 hours of staining.

## Protocol 3: Flow Cytometry Analysis

- Instrument Setup:
  - Use a flow cytometer equipped with a laser that can efficiently excite Texas Red (e.g., 561 nm yellow-green laser or a 594 nm laser).

- Set up the emission filter to collect the fluorescence signal from Texas Red, typically around 610-620 nm (e.g., a 610/20 nm bandpass filter).
- Create a forward scatter (FSC) vs. side scatter (SSC) plot to identify the cell population of interest and gate out debris.
- Create a histogram or dot plot to visualize the Texas Red fluorescence intensity.
- Controls:
  - Unstained Control: A sample of unstained cells is essential to determine the level of autofluorescence in the Texas Red channel.
  - Negative Control (Thiol-Blocked): To confirm the specificity of Texas Red-MTSEA for thiols, pre-treat a sample of cells with a non-fluorescent thiol-blocking agent, such as N-ethylmaleimide (NEM), before labeling with Texas Red-MTSEA. A significant reduction in fluorescence intensity compared to the stained sample will validate the thiol-specificity of the labeling.
  - Fluorescence Minus One (FMO) Control: In multicolor experiments, an FMO control is crucial for accurate gating of the Texas Red-positive population. This control contains all the fluorochromes in the panel except for Texas Red-MTSEA.
- Data Analysis:
  - Gate on the live cell population based on FSC and SSC.
  - Use the unstained control to set the negative gate for the Texas Red channel.
  - Quantify the percentage of Texas Red-positive cells and the mean fluorescence intensity (MFI) of the positive population. The MFI is a relative measure of the average number of accessible thiols per cell.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or Weak Signal	1. Inactive Texas Red-MTSEA reagent.	- Ensure proper storage of the reagent (desiccated at -20°C, protected from light). - Prepare fresh stock and working solutions.
2. Presence of reducing agents in buffers.	- Use fresh PBS that is certified to be free of reducing agents.	
3. Low expression of surface thiols.	- Confirm the presence of surface thiols using a different method if possible. - Increase the concentration of Texas Red-MTSEA (perform a titration).	
4. Insufficient incubation time or temperature.	- Increase the incubation time to 30 minutes. - Ensure the incubation is performed at room temperature.	
High Background Fluorescence	1. Inadequate quenching or washing.	- Ensure the quenching step is performed correctly. - Increase the number of wash steps after labeling.
2. High concentration of Texas Red-MTSEA.	- Titrate the reagent to find the optimal concentration with the best signal-to-noise ratio.	
3. Presence of a high percentage of dead cells.	- Use a viability dye to exclude dead cells from the analysis. - Ensure the starting cell population is highly viable.	
High Variability Between Replicates	1. Inconsistent cell numbers.	- Accurately count cells before staining and ensure equal

numbers are used for each sample.

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| 2. Inconsistent incubation times or temperatures. | - Standardize all incubation steps. |
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| 3. Cell clumping. | - Ensure a single-cell suspension is achieved before labeling. - Gentle vortexing before acquisition may help. |
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## Conclusion

The use of Texas Red-MTSEA in conjunction with flow cytometry provides a powerful and quantitative method for assessing the status of cell surface thiols. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can obtain reliable and reproducible data. This will enable a deeper understanding of the role of cell surface thiols in a wide range of biological systems and will be a valuable tool for drug discovery and development professionals investigating cellular responses to various stimuli.

## References

- Bio-Rad Laboratories, Inc. (n.d.). Controls for Flow Cytometry. Retrieved from [\[Link\]](#)
- Duran, E. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights. Retrieved from [\[Link\]](#)
- Herzenberg, L. A., De Rosa, S. C., & Roederer, M. (2003). Lymphocyte surface thiol levels. *Proceedings of the National Academy of Sciences*, 100(7), 4001-4006. Retrieved from [\[Link\]](#)
- Haugland, R. P. (1995). Flow cytometric determination of cellular thiols. *Methods in cell biology*, 42 Pt B, 35-43.
- Haugland, R. P., & Johnson, I. D. (1993). Thiol-reactive probes. In *Fluorescent and Luminescent Probes for Biological Activity* (pp. 29-41). Academic Press.
- Titus, J. A., Haugland, R., Sharrow, S. O., & Segal, D. M. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric

and fluorescence microscopic studies. *Journal of immunological methods*, 50(2), 193–204.

Retrieved from [[Link](#)]

- Udenfriend, S., & Udenfriend, S. (1997). Flow cytometry techniques for studying cellular thiols. *Methods in enzymology*, 281, 160-169.

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## Sources

- 1. [labinsights.nl](https://labinsights.nl) [[labinsights.nl](https://labinsights.nl)]
- 2. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Spectrum [Texas Red] | AAT Bioquest [[aatbio.com](https://aatbio.com)]
- 4. Texas Red-2-sulfonamidoethyl methanethiosulfonate | CAS 386229-76-1 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://scbt.com)]
- 5. [scbt.com](https://scbt.com) [[scbt.com](https://scbt.com)]
- 6. Lymphocyte surface thiol levels - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Note: Quantifying Cell Surface Thiols Using Texas Red-MTSEA in Flow Cytometry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013912#use-of-texas-red-mtsea-in-flow-cytometry-applications>]

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